molecular formula C13H21N3O B12499524 2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide

2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide

Cat. No.: B12499524
M. Wt: 235.33 g/mol
InChI Key: ZJDJWFAAXUDHKN-UHFFFAOYSA-N
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Description

2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide is a chemical compound with a complex structure that includes an amino group, a dimethylaminoethyl group, and a phenylpropanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide typically involves multiple steps. One common method includes the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(dimethylamino)ethylamine to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(dimethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.

    N-[2-(dimethylamino)ethyl]acetamide: Utilized in organic synthesis and as a reagent in chemical reactions.

    2-(dimethylamino)ethyl chloride: Employed as an intermediate in the synthesis of pharmaceuticals and other chemicals.

Uniqueness

2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C13H21N3O/c1-16(2)9-8-15-13(17)12(14)10-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3,(H,15,17)

InChI Key

ZJDJWFAAXUDHKN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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